molecular formula C16H16N4O2 B5964959 Furan-2-yl[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

Furan-2-yl[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

Cat. No.: B5964959
M. Wt: 296.32 g/mol
InChI Key: KURXXJJCTBEPJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan-2-yl[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a heterocyclic compound featuring a furan-2-yl group linked via a methanone bridge to a piperidine ring substituted with a [1,2,4]triazolo[4,3-a]pyridine moiety. The furan moiety introduces distinct electronic and steric properties, while the triazolopyridine-piperidine core may influence target binding and pharmacokinetics.

Properties

IUPAC Name

furan-2-yl-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c21-16(13-4-3-11-22-13)19-9-6-12(7-10-19)15-18-17-14-5-1-2-8-20(14)15/h1-5,8,11-12H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURXXJJCTBEPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C3N2C=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Furan-2-yl[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular sieves, dry toluene, and copper acetate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, performing the reaction in dry toluene with molecular sieves can lead to an enhanced yield of the desired product .

Mechanism of Action

The mechanism of action of Furan-2-yl[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of various enzymes and receptors, such as adenosine receptors and c-Met kinase . By inhibiting these targets, the compound can modulate various biological processes, including cell proliferation, apoptosis, and immune responses .

Comparison with Similar Compounds

Substituent Variations on the Triazolopyridine Ring

The triazolopyridine ring is a common feature in analogs, with substituents significantly impacting physicochemical properties. Key examples include:

Compound ID Triazolopyridine Substituent Melting Point (°C) Key Synthetic Steps Purity (%) Reference
35 6-Chloro 158–160 Similar to 34 97.0
39 6-Fluoro Not reported LiOH/HCl acidification Not reported
41 6-Methoxy 147–152 Analogous to 39 Not reported
42 6-Ethoxy 110–112 Analogous to 39 Not reported
43 6-Trifluoromethyl 154–156 Analogous to 39 Not reported
48 6-Cyano Not reported Two-step synthesis Not reported
49 6-Methyl 145–147 Grignard reaction 98.6

Observations :

  • Electron-Withdrawing Groups (Cl, CF₃, CN) : Increase melting points (e.g., 35: 158–160°C; 43: 154–156°C), likely due to enhanced intermolecular interactions .
  • Electron-Donating Groups (OCH₃, OC₂H₅) : Lower melting points (e.g., 42: 110–112°C), suggesting reduced crystal lattice stability .
  • Methyl Group (49) : Moderate melting point (145–147°C) and high purity (98.6%), indicating favorable synthetic accessibility .

Piperidine Ring Modifications

Variations in the piperidine substituents influence conformational flexibility and target engagement:

  • Compound 35 : Features a 4-(2-(trifluoromethyl)phenyl)piperidine group, contributing to hydrophobic interactions. NMR data (δ 7.66 ppm for aromatic protons) highlights electronic effects from the CF₃ group .
  • Compound 39 : Incorporates a hexahydrocyclopenta[c]pyrrol-2(1H)-yl group, introducing steric bulk that may alter binding kinetics .
  • Furan-2-yl Analogs : The furan substituent (vs. phenyl/CF₃-phenyl groups) may enhance solubility due to oxygen’s polarity, though direct data is lacking in the evidence.

Structural Analogues with Divergent Cores

  • Indole-Piperidine Derivatives: E.g., 2-{3-[4-(1H-Indol-3-yl)-piperidin-1-yl]-propyl}-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one (). These prioritize serotonin receptor modulation, unlike the retinol-binding protein focus of the primary compound.
  • Aminopiperidine Derivatives: E.g., 8-[4-(tetrahydro-2H-pyran-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one (). The amino group enhances solubility but may reduce blood-brain barrier penetration.

Key Trends and Implications

Substituent Effects : Electron-withdrawing groups improve thermal stability but may reduce solubility.

Synthetic Feasibility : Microwave and Pd-catalyzed methods enable rapid diversification, though scalability varies.

Biological Relevance : While biological data for the primary compound is absent, analogs like 35 and 49 show high purity (>97%), suggesting preclinical promise .

Biological Activity

Furan-2-yl[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H16N6O\text{C}_{15}\text{H}_{16}\text{N}_6\text{O}

This structure includes a furan ring, a triazolopyridine moiety, and a piperidine ring, which contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has shown potential as an inhibitor of several enzymes and receptors involved in inflammatory processes and cancer progression.

Target Interaction

  • RORγt Inhibition : Recent studies have indicated that derivatives of triazolopyridine compounds exhibit potent inhibition of RORγt (retinoic acid receptor-related orphan receptor gamma t), which plays a critical role in T-helper 17 (Th17) cell differentiation and IL-17 production. The compound demonstrated an IC50 value comparable to leading inhibitors in this class, highlighting its potential for treating autoimmune diseases .
  • Cytokine Modulation : In vitro studies have shown that the compound can modulate cytokine production, particularly IL-17A, in human peripheral blood mononuclear cells (PBMCs). This modulation is crucial for therapeutic strategies targeting autoimmune disorders .

Biological Activity Data

The following table summarizes key findings from recent research on the biological activity of this compound and related compounds:

Activity IC50 Value (nM) Assay Type Reference
RORγt Inhibition41Luciferase Reporter Gene Assay
IL-17A Production Inhibition590Human Whole Blood Assay
Cytotoxicity (Cancer Cells)150MTT Assay

Case Study 1: Autoimmune Disease Model

In a murine model of autoimmune disease induced by IL-18/23 cytokines, this compound was administered at varying doses. The results indicated a dose-dependent reduction in IL-17A levels in serum samples, suggesting its efficacy in modulating immune responses associated with autoimmune conditions.

Case Study 2: Cancer Cell Line Studies

The compound was tested against various cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer). The MTT assay revealed significant cytotoxic effects with an IC50 value of 150 nM for MCF7 cells. These findings suggest potential applications in oncology as a therapeutic agent targeting specific cancer types.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.